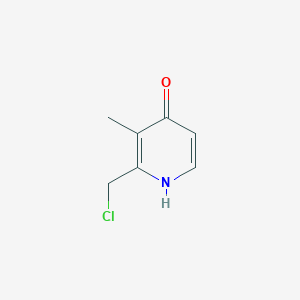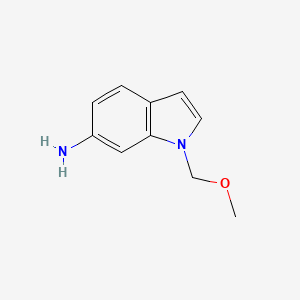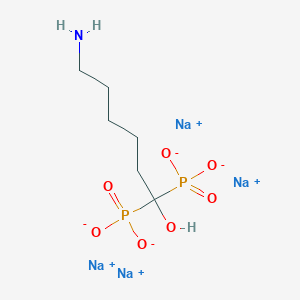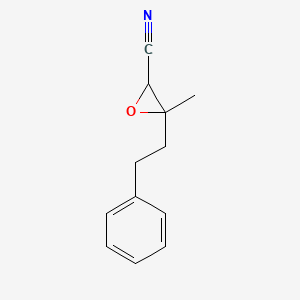
2-(Chloromethyl)-3-methylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a methyl group at the 3-position, and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylpyridin-4-ol typically involves the chloromethylation of 3-methylpyridin-4-ol. One common method includes the reaction of 3-methylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-methylpyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include 2-(chloromethyl)-3-methylpyridin-4-one.
Reduction Reactions: Products include 2-(chloromethyl)-3-methylpiperidin-4-ol.
科学的研究の応用
2-(Chloromethyl)-3-methylpyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as antimicrobial activity.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-methylpyridin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-4-methylpyridin-3-ol: Similar structure but with different substitution pattern.
2-(Chloromethyl)-3-methylpyridin-5-ol: Similar structure but with hydroxyl group at the 5-position.
2-(Chloromethyl)-3-methylpyridin-4-one: Oxidized form of the compound.
Uniqueness
2-(Chloromethyl)-3-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
2-(chloromethyl)-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(4-8)9-3-2-7(5)10/h2-3H,4H2,1H3,(H,9,10) |
InChIキー |
GTACYOBLYZKWMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=CC1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)



![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
